![molecular formula C35H57ClN2O5 B14463240 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 72361-56-9](/img/structure/B14463240.png)
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine; 2-(butoxymethyl)oxirane; 2-(chloromethyl)oxirane; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex chemical entity with a molecular formula of C35H57ClN2O5 . This compound is a combination of several functional groups, including amines, oxiranes, and phenols, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine 2-(butoxymethyl)oxirane and 2-(chloromethyl)oxirane . The final step involves the incorporation of the phenolic group, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol , through a condensation reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: The oxirane rings can be reduced to diols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohols.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the oxirane groups.
Epichlorohydrin: Contains oxirane groups but lacks the phenolic and amine functionalities.
Isophorone diamine: Contains amine groups but lacks the oxirane and phenolic functionalities
Uniqueness
The uniqueness of this compound lies in its combination of diverse functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
72361-56-9 |
|---|---|
Fórmula molecular |
C35H57ClN2O5 |
Peso molecular |
621.3 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C10H22N2.C7H14O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-9(2)4-8(12)5-10(3,6-9)7-11;1-2-3-4-8-5-7-6-9-7;4-1-3-2-5-3/h3-10,16-17H,1-2H3;8H,4-7,11-12H2,1-3H3;7H,2-6H2,1H3;3H,1-2H2 |
Clave InChI |
BLMKRJBHDWEXCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1CO1.CC1(CC(CC(C1)(C)CN)N)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Números CAS relacionados |
72361-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


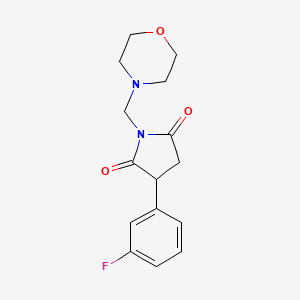
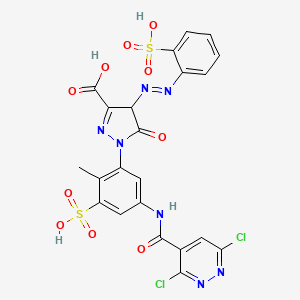
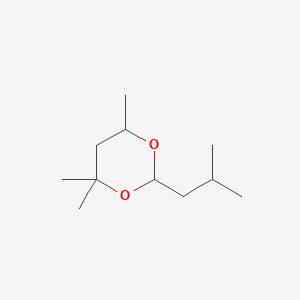
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
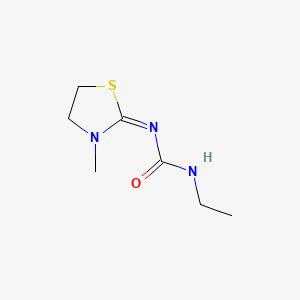
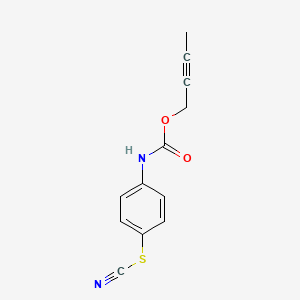
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
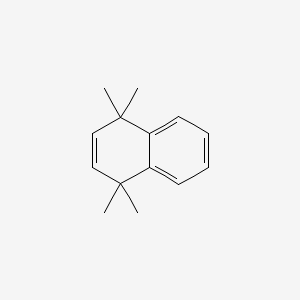
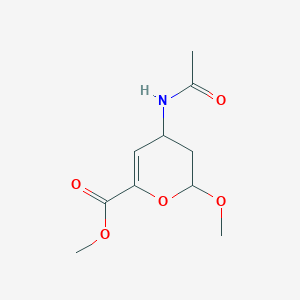
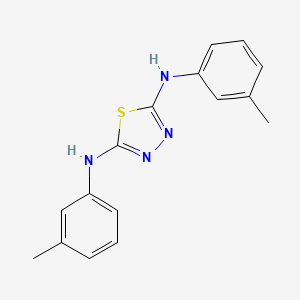

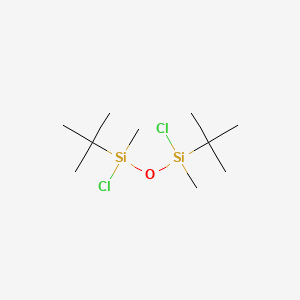
phosphanium chloride](/img/structure/B14463232.png)

